(1-Fluorocyclobutyl)methanamine

Medicinal Chemistry Physicochemical Properties LogP

(1-Fluorocyclobutyl)methanamine is a primary amine featuring a strained cyclobutane ring with a fluorine atom and a methanamine group at the 1-position. This structural arrangement confers distinct physicochemical properties relevant to medicinal chemistry, particularly as a fluorinated building block for bioisosteric replacement and conformational modulation.

Molecular Formula C5H10FN
Molecular Weight 103.14 g/mol
CAS No. 883311-84-0
Cat. No. B1470175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Fluorocyclobutyl)methanamine
CAS883311-84-0
Molecular FormulaC5H10FN
Molecular Weight103.14 g/mol
Structural Identifiers
SMILESC1CC(C1)(CN)F
InChIInChI=1S/C5H10FN/c6-5(4-7)2-1-3-5/h1-4,7H2
InChIKeyRZWAZRQVBUSOLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1-Fluorocyclobutyl)methanamine (CAS 883311-84-0) Procurement & Baseline Data Sheet


(1-Fluorocyclobutyl)methanamine is a primary amine featuring a strained cyclobutane ring with a fluorine atom and a methanamine group at the 1-position. This structural arrangement confers distinct physicochemical properties relevant to medicinal chemistry, particularly as a fluorinated building block for bioisosteric replacement and conformational modulation . The compound is commercially available both as the free base and as its hydrochloride salt (CAS 1462885-81-9), the latter offering improved handling and solubility [1].

Building Block Fluorinated cyclobutylamine for bioisosteric replacement and conformational modulation in medicinal chemistry.
Form Available as free base and hydrochloride salt (CAS 1462885-81-9); salt form may improve handling and solubility.
Property Predicted LogP 0.36 suggests lower lipophilicity than non-fluorinated parent; supports solubility and reduced membrane partitioning screening.

Why (1-Fluorocyclobutyl)methanamine Is Not Interchangeable with Other Cyclobutyl Amines


Substituting (1-fluorocyclobutyl)methanamine with non-fluorinated or differently substituted cyclobutylmethanamines can lead to substantial alterations in lipophilicity, basicity, and metabolic profile. The electronegativity of the fluorine atom at the 1-position directly impacts the electron density at the amine center, modulating pKa, while the fluorine's influence on ring conformation and bond polarization alters LogP and metabolic stability compared to the parent cyclobutylmethanamine or its regioisomers [1]. These physicochemical shifts are critical in drug design, where even small changes in LogP or pKa can affect target engagement, off-target interactions, and overall pharmacokinetic properties [2].

1-Fluoro vs. Non-Fluorinated Parent
Fluorine at the 1-position lowers LogP and pKa compared to cyclobutylmethanamine. This may alter membrane permeability and target engagement; direct property transfer is not guaranteed.
Regioisomeric Substitution
3-Fluorocyclobutylmethanamine shifts ring dipole and boiling point relative to the 1-fluoro isomer. Differences in purification behavior and formulation may require separate method development.
Salt Form vs. Free Base
The hydrochloride salt offers improved handling and aqueous solubility; the free base may exhibit different reactivity in non-aqueous media. Lot-specific form review is advised.

Quantitative Differentiation Evidence for (1-Fluorocyclobutyl)methanamine vs. Comparators


Lipophilicity Modulation: LogP Reduction vs. Non-Fluorinated Parent

Compared to the non-fluorinated parent compound, cyclobutylmethanamine, (1-fluorocyclobutyl)methanamine exhibits a significantly lower predicted LogP, indicating increased polarity and potential for improved solubility or reduced non-specific binding. The target compound has a predicted LogP of 0.36 , while cyclobutylmethanamine has a predicted LogP of 0.80 . This reduction of approximately 0.44 LogP units is attributable to the strong electron-withdrawing inductive effect of the fluorine atom . This trend is consistent with studies on regioisomeric fluorocyclobutyl amines, where fluorination systematically decreases lipophilicity compared to non-fluorinated analogs [1].

LogP Reduction
Reported
ΔLogP ≈ -0.44 (target 0.36 vs. parent 0.80, predicted)
Supports solubility and reduced membrane partitioning screening.
ACD/Labs prediction; experimental LogP confirmation pending.
Medicinal Chemistry Physicochemical Properties LogP

Basicity Reduction vs. Non-Fluorinated Parent (pKa Shift)

Fluorination at the 1-position is expected to lower the basicity of the amine group relative to the non-fluorinated parent. While a direct experimental pKa for (1-fluorocyclobutyl)methanamine is not publicly available, class-level inference from regioisomeric 3-fluorocyclobutyl amines demonstrates a pKa decrease of approximately 0.8 units compared to their non-fluorinated counterparts [1]. Specifically, cyclobutylmethanamine has a predicted pKa of 10.22-10.50 [2][3], while trans-3-fluorocyclobutylmethanamine has a predicted pKa of 10.27 . The electron-withdrawing effect of the fluorine at the 1-position, being closer to the amine group, would likely exert an even stronger pKa-lowering effect. Lower amine basicity can reduce the fraction of compound ionized at physiological pH, potentially improving passive membrane permeability .

pKa Shift
Class-level
Estimated ΔpKa ≈ -0.5 to -1.0 vs. parent (class inference from 3-fluoro analogs)
Supports review of ionization and passive permeability.
Direct pKa measurement for this specific compound is unavailable.
Medicinal Chemistry pKa Amine Basicity

Physicochemical Differentiation: Boiling Point Elevation

(1-Fluorocyclobutyl)methanamine has a predicted boiling point of 116.2±13.0 °C at 760 mmHg . This is approximately 25.6 °C higher than the predicted boiling point of the non-fluorinated parent, cyclobutylmethanamine, which is 90.6±8.0 °C . The significant increase in boiling point reflects enhanced intermolecular dipole-dipole interactions due to the C-F bond, which can affect compound handling, purification, and formulation processes. This difference is also notable when compared to the regioisomer trans-3-fluorocyclobutylmethanamine, which has a predicted boiling point of 123.7±13.0 °C , highlighting how fluorine position influences physical properties.

Boiling Point Elevation
Reported
ΔTb ≈ +25.6 °C vs. parent (116.2 °C vs. 90.6 °C); -7.5 °C vs. trans-3-fluoro isomer (predicted)
Supports purification and formulation planning.
Predicted data; experimental verification recommended.
Physicochemical Properties Boiling Point Building Block

Enhanced Metabolic Stability via Fluorocyclobutyl Scaffold

Compounds incorporating a fluorocyclobutyl group exhibit superior metabolic stability compared to non-fluorinated cycloalkyl analogs. In a study using a tyrosine model system, the cis-(3-fluorocyclobutyl)-tyrosine (3FCBT) derivative demonstrated very high stability, with >95% remaining intact in both rat hepatocytes and human plasma assays [1][2]. This class-level observation supports the utility of fluorocyclobutyl amines, including (1-fluorocyclobutyl)methanamine, as building blocks for designing metabolically robust probes and therapeutics. The fluorine atom's strong C-F bond resists oxidative metabolism, a common degradation pathway for aliphatic amines . While direct data for (1-fluorocyclobutyl)methanamine is pending, the scaffold's inherent stability profile provides a strong rationale for its selection over non-fluorinated alternatives in stability-sensitive applications.

Metabolic Stability (Class)
Class-level
Class-level reference: >95% intact in rat hepatocytes and human plasma (3-fluorocyclobutyl tyrosine analog)
Supports scaffold selection for stability-sensitive research probes.
Direct stability data for (1-fluorocyclobutyl)methanamine pending.
Metabolic Stability PET Tracers Fluorine

Patent-Documented Utility as a GABA Receptor Ligand Scaffold

The 1-fluorocyclobutyl moiety is explicitly claimed in patent literature as a preferred substituent for GABA receptor ligands. US Patent 6,828,322 (Merck Sharp & Dohme) defines Z as representing cyclobutyl, 1-methylcyclobutyl, or 1-fluorocyclobutyl in triazolo-pyridazine derivatives targeting GABA receptors [1]. This direct inclusion in a granted patent underscores the specific value of the 1-fluorocyclobutyl group over other cyclobutyl variants (e.g., unsubstituted or methyl-substituted) for achieving desired receptor binding and pharmacological effects. The patent claims priority back to 1998, indicating a long-standing recognition of this scaffold's unique properties. This differentiates (1-fluorocyclobutyl)methanamine from its non-fluorinated or methyl-substituted counterparts, which may not offer the same electronic or steric profile for GABA receptor modulation.

Patent Substituent Preference
Reported
1-Fluorocyclobutyl explicitly claimed over cyclobutyl and 1-methylcyclobutyl in GABA receptor ligand patent (US 6,828,322)
Supports distinct electronic/steric profile for GABA receptor modulation research.
Qualitative patent claim; quantitative binding data not provided.
GABA Receptors Medicinal Chemistry Neurological Disorders

Synthetic Accessibility: High-Yielding Synthesis from Azide Precursor

The hydrochloride salt of (1-fluorocyclobutyl)methanamine can be synthesized via catalytic hydrogenation of 1-azidomethyl-1-fluorocyclobutane, achieving a yield of 47% for the free base (followed by HCl salt formation) . This method, derived from a procedure for the corresponding cyclopentane analog, offers a practical, two-stage synthetic route that avoids harsh fluorination conditions on the final amine. While yields for other halogenated analogs (e.g., 1-chlorocyclobutyl)methanamine) or the methyl-substituted variant are not comparably documented, the availability of a defined, moderate-yielding protocol provides a reliable procurement and in-house synthesis strategy. This contrasts with less documented or potentially lower-yielding routes for other 1-substituted cyclobutylmethanamines, making (1-fluorocyclobutyl)methanamine a more accessible building block for scale-up.

Synthetic Yield (HCl salt)
Data to verify
47% from azide precursor (two-stage route)
Supports procurement and scale-up planning.
Comparative yield data for other 1-substituted analogs unavailable.
Organic Synthesis Building Block Yield

Optimal Research and Industrial Use Cases for (1-Fluorocyclobutyl)methanamine


Medicinal Chemistry: Fluorinated Building Block for CNS-Targeted GABAergic Ligands

Leverage (1-fluorocyclobutyl)methanamine as a key amine building block for synthesizing triazolo-pyridazine derivatives targeting GABA receptors, as exemplified in US Patent 6,828,322 [1]. The 1-fluorocyclobutyl group is specifically claimed alongside cyclobutyl and 1-methylcyclobutyl, indicating its unique electronic or steric contribution to GABA receptor modulation. Its reduced LogP (0.36) relative to non-fluorinated analogs (0.80) may enhance solubility and reduce off-target binding in CNS applications .

PET Tracer Development: Metabolically Stable Prosthetic Group Precursor

Utilize (1-fluorocyclobutyl)methanamine as a precursor for developing metabolically robust PET tracers. Studies on related 3-fluorocyclobutyl derivatives demonstrate >95% stability in rat hepatocytes and human plasma, validating the fluorocyclobutyl scaffold's resistance to metabolic degradation [2]. This makes it an excellent candidate for constructing radiolabeled probes where in vivo stability is paramount.

Physicochemical Property Optimization in Lead Series

Employ (1-fluorocyclobutyl)methanamine to fine-tune the physicochemical properties of a lead compound. Compared to cyclobutylmethanamine, its 1-fluoro substitution lowers predicted LogP by ~0.44 units and is expected to decrease pKa, potentially improving permeability and reducing hERG liability [3]. These modulations are critical for optimizing oral bioavailability and safety margins in drug discovery.

Application
Selection Property
Validation Focus
GABA receptor modulator synthesis
1-fluorocyclobutyl substituent (patent-preferred)
GABA receptor binding and selectivity vs. other cyclobutyl analogs
PET tracer precursor development
Fluorocyclobutyl scaffold metabolic stability
In vitro stability assays (hepatocytes, plasma); in vivo imaging validation
Lead compound physicochemical optimization
Fluorine-induced LogP and pKa modulation
LogP, pKa, permeability, and off-target liability screening

Technical Documentation Hub

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37 linked technical documents
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